molecular formula C6H11ClN2O B6213622 3-hydroxypiperidine-3-carbonitrile hydrochloride CAS No. 2731009-89-3

3-hydroxypiperidine-3-carbonitrile hydrochloride

Cat. No.: B6213622
CAS No.: 2731009-89-3
M. Wt: 162.62 g/mol
InChI Key: UREHFRBNJRITJW-UHFFFAOYSA-N
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Description

3-hydroxypiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H10ClN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a nitrile group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypiperidine-3-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and nitrile groups. One common method involves the hydroxylation of piperidine followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

3-hydroxypiperidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and alkoxides are used in substitution reactions.

Major Products

    Oxidation: Formation of 3-piperidone-3-carbonitrile.

    Reduction: Formation of 3-aminopiperidine-3-carbonitrile.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxypiperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxypiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may inhibit or activate certain biological pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxypiperidine hydrochloride: Similar structure but lacks the nitrile group.

    4-hydroxypiperidine hydrochloride: Hydroxyl group is positioned at the 4th carbon instead of the 3rd.

    3-aminopiperidine hydrochloride: Contains an amino group instead of a hydroxyl group.

Uniqueness

3-hydroxypiperidine-3-carbonitrile hydrochloride is unique due to the presence of both hydroxyl and nitrile groups on the piperidine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2731009-89-3

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

3-hydroxypiperidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c7-4-6(9)2-1-3-8-5-6;/h8-9H,1-3,5H2;1H

InChI Key

UREHFRBNJRITJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C#N)O.Cl

Purity

95

Origin of Product

United States

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